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Compound of Interest

Compound Name: 2-Ethylthiazole-5-carbaldehyde

Cat. No.: B1487461

An In-Depth Technical Guide to the Solubility of 2-Ethylthiazole-5-carbaldehyde

Introduction

2-Ethylthiazole-5-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring
substituted with both an ethyl group and a reactive carbaldehyde (aldehyde) functional group.
Thiazole derivatives are significant scaffolds in medicinal chemistry and materials science,
frequently appearing in the structure of pharmaceuticals, flavor compounds, and dyes. The dual
functionality of 2-Ethylthiazole-5-carbaldehyde makes it a valuable intermediate for the
synthesis of more complex molecules.

Understanding the solubility of this compound is paramount for its practical application in
research and development. Solubility dictates the choice of solvents for chemical reactions,
influences purification strategies such as crystallization, and is a critical parameter in
formulation development for drug delivery. This guide provides a comprehensive analysis of the
molecular properties governing the solubility of 2-Ethylthiazole-5-carbaldehyde, offers a
predictive solubility profile, and details a robust experimental protocol for its empirical
determination.

Molecular Profile and Physicochemical Properties

Direct experimental data for 2-Ethylthiazole-5-carbaldehyde is not extensively documented in
publicly available literature. However, a robust profile can be constructed by analyzing its
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structure and examining data from closely related analogues like 2-methylthiazole-5-
carbaldehyde and 2-ethylthiazole.

e Molecular Formula: CeH7NOS
e Molecular Weight: 141.19 g/mol
e Chemical Structure:
(Note: A placeholder for the chemical structure image)
The structure reveals several key features that govern its solubility:

e Thiazole Ring: The heterocyclic ring containing both sulfur and nitrogen atoms is polar. The
lone pairs of electrons on these heteroatoms can act as hydrogen bond acceptors.

o Carbaldehyde Group (-CHO): The carbonyl (C=0) bond is highly polar, making this group a
strong contributor to the molecule's overall polarity. The oxygen atom is a potent hydrogen
bond acceptor.

o Ethyl Group (-CH2CHs3s): This alkyl group is nonpolar (lipophilic) and will contribute to the
compound's solubility in less polar organic solvents.

The interplay between the polar thiazole ring and aldehyde group versus the nonpolar ethyl
group suggests that 2-Ethylthiazole-5-carbaldehyde will exhibit intermediate polarity. It is
expected to be more soluble in polar organic solvents than in highly nonpolar solvents like
hexane or in the highly polar solvent, water. For a structural analogue, 2-methyl-1,3-thiazole-5-
carbaldehyde, a computed XLogP3 value (a measure of lipophilicity) is 1.1, indicating a slight
preference for lipophilic environments.[1] A similar value can be anticipated for the ethyl
analogue.

Fundamental Principles of Solubility

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like"[2][3].
This means that substances with similar intermolecular forces are more likely to be soluble in
one another. The energy required to break the solute-solute and solvent-solvent interactions
must be compensated by the energy released upon forming new solute-solvent interactions.
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e Polar Solvents: These solvents have large dipole moments. They can be further divided into:

o Protic Solvents (e.g., Water, Ethanol, Methanol): Contain O-H or N-H bonds and can act
as both hydrogen bond donors and acceptors. They are most effective at dissolving polar

solutes that can also participate in hydrogen bonding.

o Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Lack O-H or N-H bonds but still have
polar character. They can act as hydrogen bond acceptors.

e Nonpolar Solvents (e.g., Hexane, Toluene): Have low dielectric constants and primarily
interact through weaker London dispersion forces. They are effective at dissolving nonpolar,

lipophilic solutes.

Based on its structure, 2-Ethylthiazole-5-carbaldehyde is expected to be most soluble in
polar aprotic solvents and moderately soluble in polar protic solvents, with limited solubility in

water and nonpolar solvents.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of 2-Ethylthiazole-5-
carbaldehyde in a range of common laboratory solvents, based on its structural

characteristics.
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Solvent Class Solvent Predicted Solubility Rationale
The nonpolar ethyl
group limits solubility
) despite the presence
Polar Protic Water Low / Insoluble ]
of polar functional
groups capable of
hydrogen bonding.
The ethanol molecule
has both polar
(hydroxyl) and
Ethanol Soluble nonpolar (ethyl)
regions, matching the
mixed character of the
solute.
Similar to ethanol,
methanol is a polar
Methanol Soluble alcohol that can
effectively solvate the
molecule.
The strong dipole of
the acetone carbonyl
group interacts
Polar Aprotic Acetone Very Soluble favorably with the
polar regions of the
thiazole and aldehyde
groups.
A highly polar aprotic
Dimethyl Sulfoxide solvent capable of
Very Soluble ) )
(DMSO) strong dipole-dipole
interactions.
Dichloromethane Very Soluble A moderately polar
(DCM) solvent that effectively
dissolves a wide
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range of organic

compounds.
The aromatic ring of
toluene can engage in
1i-stacking with the
Nonpolar Toluene Moderately Soluble thiazole ring, and its

overall nonpolar
nature solvates the

ethyl group.

The strong polarity of
the thiazole and
aldehyde moieties
Hexane Low / Insoluble )
prevents effective
solvation by the

nonpolar alkane.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental method is required. The Shake-Flask
Method, as referenced in OECD Guideline 105, is a reliable approach for determining the
equilibrium solubility of a compound.[4][5]

Objective

To determine the saturation concentration of 2-Ethylthiazole-5-carbaldehyde in a selected
solvent at a constant temperature.

Materials and Equipment
o 2-Ethylthiazole-5-carbaldehyde (high purity)

o Selected solvents (analytical grade)
e Analytical balance (£ 0.1 mg)

e Glass vials with PTFE-lined screw caps
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e Thermostatically controlled orbital shaker or water bath
e Centrifuge

e Volumetric flasks and pipettes

o Syringe filters (e.g., 0.22 um PTFE)

e High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-
Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

o Preparation of Standard Solutions:

o Accurately weigh a known amount of 2-Ethylthiazole-5-carbaldehyde and dissolve it in
the chosen solvent to prepare a stock solution of known concentration.

o Perform a series of dilutions to create a set of calibration standards (typically 5-7
concentrations) that bracket the expected solubility range.

o Equilibration (Shake-Flask):

o Add an excess amount of 2-Ethylthiazole-5-carbaldehyde to a glass vial. An excess is
confirmed by the presence of undissolved solid material at the end of the experiment.

o Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

o Seal the vial tightly and place it in the thermostatically controlled shaker set to a constant
temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[4]

o Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure
the solution is fully saturated.[4] Preliminary studies can determine the minimum time to
reach equilibrium.

e Phase Separation:
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o After equilibration, remove the vials from the shaker and let them stand undisturbed to
allow the excess solid to settle.

o To ensure complete separation of the solid and liquid phases, centrifuge the vials at a
moderate speed (e.g., 3000 rpm for 10 minutes).[6]

o Sample Analysis:

[¢]

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing
the solid, draw the liquid from the upper portion of the solution.

o Immediately filter the aliquot through a syringe filter into a clean vial to remove any
microscopic particulates.

o Accurately dilute the filtered sample with the same solvent to a concentration that falls
within the linear range of the analytical calibration curve.

o Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

o Determine the concentration of the diluted sample by comparing its response to the
calibration curve.

» Calculation of Solubility:

o Calculate the concentration of the original saturated solution by multiplying the measured
concentration of the diluted sample by the dilution factor.

o The result is the solubility of 2-Ethylthiazole-5-carbaldehyde in the specific solvent at the
tested temperature, typically expressed in mg/mL or mol/L.

o The experiment should be performed in triplicate to ensure reproducibility.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination
protocol.
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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific experimental data for 2-Ethylthiazole-5-carbaldehyde is sparse, a thorough
analysis of its molecular structure allows for reliable predictions of its solubility behavior. The
compound's mixed polarity, arising from a nonpolar ethyl group and polar thiazole and
aldehyde functionalities, suggests it will be most soluble in polar organic solvents like acetone,
DMSO, and alcohols, with limited solubility in water and nonpolar hydrocarbons. For
researchers and drug development professionals, this predictive understanding is crucial for
initial experimental design. However, for precise quantitative applications, the detailed shake-
flask protocol provided in this guide offers a robust and authoritative method for empirical
solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Solubility of 2-Ethylthiazole-5-carbaldehyde in different
solvents]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1487461#solubility-of-2-ethylthiazole-5-
carbaldehyde-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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